(2-oxochromen-7-yl) benzoate (2-oxochromen-7-yl) benzoate
Brand Name: Vulcanchem
CAS No.: 31005-05-7
VCID: VC8443920
InChI: InChI=1S/C16H10O4/c17-15-9-7-11-6-8-13(10-14(11)20-15)19-16(18)12-4-2-1-3-5-12/h1-10H
SMILES: C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3
Molecular Formula: C16H10O4
Molecular Weight: 266.25 g/mol

(2-oxochromen-7-yl) benzoate

CAS No.: 31005-05-7

Cat. No.: VC8443920

Molecular Formula: C16H10O4

Molecular Weight: 266.25 g/mol

* For research use only. Not for human or veterinary use.

(2-oxochromen-7-yl) benzoate - 31005-05-7

Specification

CAS No. 31005-05-7
Molecular Formula C16H10O4
Molecular Weight 266.25 g/mol
IUPAC Name (2-oxochromen-7-yl) benzoate
Standard InChI InChI=1S/C16H10O4/c17-15-9-7-11-6-8-13(10-14(11)20-15)19-16(18)12-4-2-1-3-5-12/h1-10H
Standard InChI Key DKDPSSSGXHEHAK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3
Canonical SMILES C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

(2-Oxochromen-7-yl) benzoate consists of a coumarin backbone (2H-chromen-2-one) fused with a benzoate ester at the 7-position. The coumarin core comprises a benzopyran-2-one system, while the benzoate group introduces an aromatic ester functionality. The molecular formula is C16_{16}H10_{10}O4_{4}, with a molecular weight of 266.25 g/mol. Key functional groups include:

  • A lactone ring (2-oxo group) in the coumarin core.

  • An ester linkage (-O-CO-) connecting the coumarin and benzene moieties.

The planar structure of the coumarin system facilitates π-π stacking interactions, while the benzoate group enhances lipophilicity, influencing solubility and bioavailability .

Spectroscopic Characterization

While experimental data for this specific compound are scarce, analogous coumarin benzoates exhibit characteristic spectroscopic profiles:

  • UV-Vis: Strong absorption bands near 300–350 nm due to π→π* transitions in the conjugated system.

  • IR: Peaks at ~1750 cm1^{-1} (C=O stretch of the lactone) and ~1720 cm1^{-1} (ester C=O) .

  • NMR: Distinct signals for the coumarin proton environment (e.g., H-3 and H-4 protons near δ 6.2–6.5 ppm) and aromatic protons from the benzoate group (δ 7.5–8.1 ppm) .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of (2-oxochromen-7-yl) benzoate typically involves esterification of 7-hydroxycoumarin (umbelliferone) with benzoyl chloride or benzoic acid derivatives. A representative route includes:

  • Activation of 7-Hydroxycoumarin:

    • Treatment with a base (e.g., NaOH) to deprotonate the hydroxyl group.

  • Esterification:

    • Reaction with benzoyl chloride in anhydrous dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP).

    • Alternative methods use coupling agents like dicyclohexylcarbodiimide (DCC) for benzoic acid derivatives .

Reaction Scheme:

7-Hydroxycoumarin+Benzoyl chlorideDMAP, DCM(2-Oxochromen-7-yl) benzoate+HCl\text{7-Hydroxycoumarin} + \text{Benzoyl chloride} \xrightarrow{\text{DMAP, DCM}} \text{(2-Oxochromen-7-yl) benzoate} + \text{HCl}

Industrial Production Challenges

Scalable synthesis requires optimization for yield and purity:

  • Continuous Flow Reactors: Improve heat transfer and reduce side reactions.

  • Green Solvents: Replacement of dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate enhances sustainability .

Biological Activity and Mechanisms

Enzyme Inhibition

Structurally related coumarin derivatives inhibit enzymes critical for cellular processes:

  • DNA Gyrase/Topoisomerase IV: Targeted by coumarins in antibacterial applications .

  • MuRF1 (Muscle RING Finger-1): Patented compounds containing the 2-oxochromen-7-yl moiety show promise in reducing muscle wasting by suppressing MuRF1-mediated protein degradation .

Antioxidant and Anti-Inflammatory Effects

The benzoate group enhances radical scavenging activity:

  • ROS Neutralization: Electron-rich aromatic systems quench reactive oxygen species (ROS), mitigating oxidative stress .

  • NF-κB Pathway Modulation: Downregulation of pro-inflammatory cytokines observed in analogues .

Comparative Analysis with Analogues

CompoundStructural VariationKey Properties
(7-Benzoyloxy-2-oxochromen-6-yl) benzoate Benzoate at 6- and 7-positionsHigher molecular weight (386.35 g/mol); enhanced thermal stability
4-Ethyl-2-oxochromen-7-yl benzoateEthyl substituent at C4Increased lipophilicity; altered pharmacokinetics
Umbelliferone (7-Hydroxycoumarin)Free hydroxyl at C7Lower bioavailability; rapid metabolism

Future Research Directions

  • Pharmacokinetic Studies: ADMET profiling to assess absorption and metabolism.

  • Targeted Drug Delivery: Development of nanoparticle-encapsulated formulations to enhance bioavailability.

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize therapeutic efficacy.

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